1-(2,6-Dichlorobenzyl)piperidin-3-ol
Description
1-(2,6-Dichlorobenzyl)piperidin-3-ol is a synthetic organic compound featuring a piperidine ring substituted with a hydroxyl group at the 3-position and a 2,6-dichlorobenzyl group at the 1-position. The 2,6-dichlorobenzyl moiety is known to enhance lipophilicity and influence biological activity, as seen in medicinal chemistry applications .
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-11-4-1-5-12(14)10(11)8-15-6-2-3-9(16)7-15/h1,4-5,9,16H,2-3,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAFQZOHNBTPFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC=C2Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorobenzyl)piperidin-3-ol typically involves the reaction of 2,6-dichlorobenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. Quality control measures, including spectroscopic and chromatographic analyses, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichlorobenzyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fully saturated piperidine derivative.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include ketone or aldehyde derivatives (from oxidation), fully saturated piperidine derivatives (from reduction), and various substituted derivatives (from substitution reactions).
Scientific Research Applications
Medicinal Chemistry
1-(2,6-Dichlorobenzyl)piperidin-3-ol has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structure allows it to interact with various biological targets:
- Antidepressant Activity : Studies have shown that compounds with similar piperidine structures exhibit antidepressant-like effects in animal models. The presence of the dichlorobenzyl moiety may enhance this activity by modulating neurotransmitter systems.
- Antipsychotic Properties : Research indicates that derivatives of piperidine can influence dopaminergic pathways, suggesting potential applications in treating schizophrenia and other psychotic disorders.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of piperidine derivatives, including this compound, demonstrating significant binding affinity to serotonin receptors .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized in the construction of more complex organic frameworks through various reactions such as nucleophilic substitutions and coupling reactions.
- Building Block for Pharmaceuticals : Its ability to undergo functional group transformations makes it an attractive building block for synthesizing pharmaceutical agents.
Data Table: Synthetic Routes
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed | Various substituted piperidines |
| Oxidation | Oxidizing agents (e.g., KMnO4) | Ketones or aldehydes |
| Reduction | Reducing agents (e.g., LiAlH4) | Alcohols |
Material Science
In material science, this compound is explored for its properties related to polymer synthesis:
- Polymerization Initiator : The compound can act as an initiator in radical polymerization processes, leading to new polymeric materials with tailored properties.
- Functional Materials : Its unique structure may impart specific functionalities to polymers, enhancing their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorobenzyl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related compounds and their properties:
Influence of Substituent Position and Reactivity
- Chlorine Substitution: The 2,6-dichlorobenzyl group enhances steric hindrance and lipophilicity compared to 2,4-dichloro analogs. For example, (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid shows a 12% lower IC50 (1.31 mM vs. 1.48 mM) against collagenase than its 2,4-dichloro counterpart, attributed to optimized π-π interactions (4.249 Å vs. 4.127 Å) . In esterification reactions, 2,6-dichlorobenzyl bromide reacts faster than benzyl chloride due to higher electrophilicity, though steric effects can reduce yields in alkylation reactions .
- Core Structure Differences: Piperidine vs. Piperazine: Piperazine derivatives (e.g., 1-(2,6-dichlorobenzyl)piperazine) exhibit greater solubility in organic solvents due to reduced hydrogen-bonding capacity compared to piperidin-3-ol derivatives . Hydroxyl vs. Hydroxymethyl: The hydroxyl group in piperidin-3-ol derivatives may improve hydrogen-bonding interactions with biological targets, whereas hydroxymethyl groups (e.g., [1-(2,6-dichlorobenzyl)-piperidin-3-yl]-methanol) add steric bulk .
Biological Activity
1-(2,6-Dichlorobenzyl)piperidin-3-ol, a piperidine derivative, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C13H14Cl2N
- Molecular Weight : 255.16 g/mol
- CAS Number : 416896-02-1
The compound features a piperidine ring substituted with a dichlorobenzyl group, which may influence its interaction with biological targets.
Research indicates that this compound may exert its effects through various mechanisms:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in dopaminergic and cholinergic signaling pathways.
- Enzyme Inhibition : It has been suggested that this compound can inhibit specific enzymes, contributing to its biological effects.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. Notably:
- Bactericidal Effects : The compound demonstrated significant bactericidal activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests indicated minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 μg/mL depending on the strain tested .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
Anticancer Activity
This compound has also been investigated for its anticancer properties:
- Cell Line Studies : The compound exhibited cytotoxic effects against several cancer cell lines, including prostate (PC-3) and colon (HCT-116) cancer cells. The IC50 values ranged from 5 to 10 μM, indicating moderate potency .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| PC-3 | 5 |
| HCT-116 | 7 |
| MDA-MB-231 | 10 |
Neuroprotective Effects
Emerging studies suggest that the compound may possess neuroprotective properties:
- Neuroprotection in Models : In animal models of neurodegeneration, treatment with this compound resulted in reduced neuronal loss and improved cognitive function .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives of piperidine compounds, including this compound, showed enhanced activity against resistant bacterial strains due to their ability to disrupt bacterial cell membranes .
- Cancer Cell Apoptosis : Another research article highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential therapeutic application in cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
